molecular formula C22H17BrF2N4O2S2 B2986900 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1226430-07-4

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2986900
CAS No.: 1226430-07-4
M. Wt: 551.42
InChI Key: AZMWGPFXKJXWKN-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a central imidazole core substituted with a 4-bromophenyl group at position 5 and a 4-(difluoromethoxy)phenyl group at position 1. The imidazole is linked via a thioether bridge to an acetamide moiety, which is further functionalized with a 4-methylthiazol-2-yl group (Fig. 1). Its molecular formula is C₂₀H₁₄BrF₂N₄O₂S₂, with a molecular weight of 547.38 g/mol.

Synthetic routes for analogous compounds involve thiol-alkylation reactions between imidazole-2-thiol precursors and α-halogenated acetamides under basic conditions (e.g., potassium carbonate in DMF or ethanol) . For example, describes the synthesis of structurally related imidazole-thioacetamides using 2-chloro-N-(thiazol-2-yl)acetamide as a key intermediate. Adapting this method, the target compound could be synthesized by substituting the appropriate aryl-aldehydes and halogenated reagents.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrF2N4O2S2/c1-13-11-32-21(27-13)28-19(30)12-33-22-26-10-18(14-2-4-15(23)5-3-14)29(22)16-6-8-17(9-7-16)31-20(24)25/h2-11,20H,12H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMWGPFXKJXWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrF2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thioether linkage with an imidazole ring, which is known for its diverse biological activities. The presence of a bromophenyl group and a difluoromethoxyphenyl moiety may contribute to its interaction with various biological targets.

Anticancer Activity

Research indicates that compounds containing imidazole rings often exhibit anticancer properties. For instance, compounds similar to the one have shown selective inhibition of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study highlighted the efficacy of imidazole derivatives in inhibiting tumor growth in vivo, suggesting that this compound may also possess similar properties due to its structural analogies .

Antimicrobial Activity

The presence of the thiazole and imidazole moieties suggests potential antimicrobial activity. Compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Analgesic and Anti-inflammatory Effects

The analgesic activity of related thioacetamides has been documented through various pharmacological tests such as the acetic acid-induced writhing test. The compound's structural components may influence its ability to modulate pain pathways, potentially offering therapeutic benefits in pain management .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes.
  • Interaction with Receptors : The thiazole moiety may facilitate binding to specific receptors involved in pain perception or inflammation, enhancing the compound's analgesic properties.
  • Cell Cycle Modulation : The imidazole ring can influence cell cycle progression, leading to apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazole derivatives demonstrated that modifications at the phenyl positions significantly enhanced anticancer activity against various cell lines. The derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of thiazole-containing compounds against a panel of bacterial strains. The results indicated that certain derivatives showed significant inhibition zones in disc diffusion assays, suggesting their potential as antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of S. aureus and E. coli
AnalgesicReduction in pain responses

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of 4-bromophenyl , 4-(difluoromethoxy)phenyl , and 4-methylthiazole groups. Below is a comparative analysis with structurally related analogs (Table 1):

Compound Name Key Substituents Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 5-(4-BrPh), 1-(4-(CF₂O)Ph), N-(4-Me-thiazol-2-yl) 547.38 Thioether, Acetamide, Imidazole
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) 5-(4-FPh), 1-(4-MeOPh), N-(thiazol-2-yl) 439.47 Thioether, Acetamide, Imidazole
2-((5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1207035-46-8) 5-(4-BrPh), 1-(4-FPh), N-(thiazol-2-yl) 489.40 Thioether, Acetamide, Imidazole
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-BrPh)-1,3-thiazol-5-yl]acetamide 4-Benzodiazole-phenoxymethyl-triazole, N-(4-BrPh-thiazol-5-yl) ~650 (estimated) Triazole, Thiazole, Acetamide

Key Observations:

  • Lipophilicity : The 4-(difluoromethoxy)phenyl substituent increases lipophilicity relative to 4-methoxyphenyl (Compound 9), which may enhance membrane permeability but reduce aqueous solubility .
  • Thiazole Substitution : The 4-methylthiazole group in the target compound introduces steric bulk compared to unsubstituted thiazole (CAS 1207035-46-8), possibly modulating selectivity in receptor interactions .

Q & A

Q. What are the key considerations for synthesizing 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

  • Methodological Answer : The synthesis involves sequential coupling reactions. First, the imidazole core is prepared via cyclization of substituted anilines and aldehydes under acidic conditions. For the thioether linkage, a nucleophilic substitution reaction between the imidazole-2-thiol intermediate and 2-chloro-N-(4-methylthiazol-2-yl)acetamide is performed in the presence of potassium carbonate (K₂CO₃) in acetone or DMF (60–80°C, 6–12 hours) . Purity is confirmed by TLC, and the product is recrystallized using ethanol/water mixtures.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-bromophenyl aromatic protons at δ 7.4–7.6 ppm; thiazole protons at δ 7.1–7.3 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group) .
  • Elemental Analysis : Verify %C, %H, and %N within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Conduct in vitro cytotoxicity screening against panels of cancer cell lines (e.g., NCI-60) using MTT assays. For example, analogs with similar thiazole and imidazole motifs showed IC₅₀ values <10 µM against leukemia and breast cancer cell lines . Include positive controls (e.g., doxorubicin) and measure dose-response curves at 48–72 hours.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:
  • Aryl Groups : Replace 4-bromophenyl with 4-fluorophenyl or 4-methoxyphenyl to assess electronic effects on receptor binding .
  • Thiazole Substituents : Compare 4-methylthiazol-2-yl with 4-phenylthiazol-2-yl to test steric tolerance .
  • Thioether Linkage : Replace sulfur with sulfoxide/sulfone to study redox sensitivity .
    Tabulate results (example):
Substituent R (Imidazole)IC₅₀ (µM, MCF-7)LogP
4-Bromophenyl8.23.1
4-Fluorophenyl6.52.8
4-Methoxyphenyl12.42.3

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using SHELX software . Key steps:
  • Grow crystals via slow evaporation (e.g., DCM/hexane).
  • Refine structures with SHELXL-2019, reporting R-factor <0.05.
  • Analyze dihedral angles between imidazole and thiazole rings to assess planarity (e.g., angles >30° may reduce π-π stacking) .

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer : Investigate variables:
  • Cell Line Heterogeneity : Test activity in isogenic pairs (e.g., wild-type vs. mutant p53) .
  • Assay Conditions : Compare serum-free vs. serum-containing media, as albumin binding may alter bioavailability.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ <30 min suggests rapid clearance) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for imidazole-thiol coupling to prevent oxidation .
  • Characterization : Include HRMS for exact mass confirmation (e.g., m/z calculated for C₂₄H₂₀BrF₂N₃O₂S: 564.03) .
  • Biological Testing : Use 3D spheroid models to better mimic in vivo tumor environments .

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